molecular formula C17H18N6O2S B2518576 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1251708-19-6

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2518576
CAS No.: 1251708-19-6
M. Wt: 370.43
InChI Key: KGFFZJWDSSYCAL-UHFFFAOYSA-N
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Description

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including furan, pyridazine, thiadiazole, and piperidine

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, which are then coupled together under specific conditions. For instance, the furan and pyridazine rings can be synthesized through cyclization reactions involving appropriate precursors. The thiadiazole ring is often formed via the reaction of thiosemicarbazide with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit diverse pharmacological activities, including antihypertensive and anti-inflammatory effects.

    Thiadiazole Derivatives: Compounds with the thiadiazole ring are known for their antimicrobial and anticancer properties.

    Furan Derivatives: These compounds are widely used in medicinal chemistry for their bioactivity and ability to undergo various chemical transformations.

Uniqueness

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer a distinct set of chemical and biological properties

Biological Activity

The compound 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the existing research on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C15H17N5O1S\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{O}_{1}\text{S}

This structure features a piperidine ring substituted with a thiadiazole and pyridazine moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiadiazole compounds often possess significant antimicrobial properties. For instance, a recent study evaluated various 1,3,4-thiadiazole derivatives against multiple microbial strains and found promising results against E. coli and C. albicans , suggesting that our compound may also exhibit similar antimicrobial effects .
  • Anticancer Properties : Heterocyclic compounds like pyridazines and thiadiazoles have been documented to show anticancer activity. In vitro studies have indicated that modifications to these structures can enhance their potency against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The specific mechanisms by which This compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds containing thiadiazole rings often inhibit key enzymes involved in cellular processes. This inhibition can disrupt metabolic pathways in microbial cells or cancer cells.
  • Modulation of Signaling Pathways : There is evidence that certain heterocycles can modulate signaling pathways associated with cell proliferation and survival. For example, they may affect pathways related to AMPK phosphorylation and p53 activation, leading to growth inhibition in cancer cells .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Anticancer Activity : A study on thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. This suggests that structural variations can lead to enhanced activity against specific cancer types .
  • Antimicrobial Efficacy : In a comparative study of 1,3,4-thiadiazole derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) value as low as 0.5 µg/mL against Staphylococcus aureus , indicating strong antibacterial properties .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialE. coli0.5 µg/mL
AnticancerHepG2 (liver cancer)0.25 µM
AnticancerMDA-MB-231 (breast cancer)0.20–2.58 µM

Properties

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-11-19-22-17(26-11)18-16(24)12-6-8-23(9-7-12)15-5-4-13(20-21-15)14-3-2-10-25-14/h2-5,10,12H,6-9H2,1H3,(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFFZJWDSSYCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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